Cas no 320423-63-0 (1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone)

1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone structure
320423-63-0 structure
商品名:1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone
CAS番号:320423-63-0
MF:C12H10NO2SCl
メガワット:267.7313
MDL:MFCD01568772
CID:1087638
PubChem ID:2763429

1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone 化学的及び物理的性質

名前と識別子

    • 1-(2-((2-Chlorothiazol-5-yl)methoxy)phenyl)ethanone
    • 1-{2-[(2-CHLORO-1,3-THIAZOL-5-YL)METHOXY]PHENYL}-1-ETHANONE
    • 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethanone
    • AC1MC8A5
    • AG-A-17965
    • CTK6H4140
    • MolPort-002-344-803
    • 320423-63-0
    • DTXSID40376953
    • MFCD01568772
    • 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethan-1-one
    • 1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone
    • AKOS005069731
    • 12N-077
    • 1-(2-[(2-CHLORO-1,3-THIAZOL-5-YL)METHOXY]PHENYL)-1-ETHANONE
    • 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone
    • MDL: MFCD01568772
    • インチ: InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3
    • InChIKey: CJOFVPPYQGMNCL-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC=CC=C1OCC2=CN=C(Cl)S2

計算された属性

  • せいみつぶんしりょう: 267.0120774g/mol
  • どういたいしつりょう: 267.0120774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • ゆうかいてん: 65-67°C

1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone セキュリティ情報

  • 危険レベル:IRRITANT

1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
12N-077-5G
1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
320423-63-0 >95%
5g
£495.00 2025-02-09
Key Organics Ltd
12N-077-100G
1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
320423-63-0 >95%
100g
£6188.00 2025-02-09
Chemenu
CM274962-5g
1-(2-((2-Chlorothiazol-5-yl)methoxy)phenyl)ethanone
320423-63-0 95%
5g
$653 2021-08-18
Key Organics Ltd
12N-077-5MG
1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
320423-63-0 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
12N-077-50G
1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
320423-63-0 >95%
50g
£3300.00 2025-02-09
Key Organics Ltd
12N-077-1G
1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
320423-63-0 >95%
1g
£165.00 2025-02-09
abcr
AB158521-10g
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; .
320423-63-0
10g
€1403.30 2025-02-27
abcr
AB158521-1g
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone; .
320423-63-0
1g
€315.00 2025-02-27
A2B Chem LLC
AF85680-5mg
1-(2-((2-Chlorothiazol-5-yl)methoxy)phenyl)ethanone
320423-63-0 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AF85680-10mg
1-(2-((2-Chlorothiazol-5-yl)methoxy)phenyl)ethanone
320423-63-0 >95%
10mg
$240.00 2024-04-20

1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone 関連文献

1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanoneに関する追加情報

Chemical Profile and Research Applications of 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone (CAS No. 320423-63-0)

CAS No. 320423-63-0 is a synthetic organic compound characterized by its unique molecular architecture, which includes a thiazole ring system, a chlorinated aromatic moiety, and a ketone functionality. The full chemical name, 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone, reflects its structural complexity and highlights key substituents that contribute to its potential pharmacological properties. This compound belongs to the broader class of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.

The core structure of 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone features a fused heterocyclic framework with a methoxyphenyl group attached to the thiazole ring via an ether linkage. The presence of the chlorine atom at the C5 position of the thiazole ring introduces steric and electronic effects that may influence molecular interactions with biological targets. Recent studies in the field of small-molecule drug discovery have demonstrated that such halogenated heterocycles often exhibit enhanced binding affinity to enzyme active sites or receptor proteins.

Synthetic pathways for this compound typically involve multistep organic reactions, including nucleophilic substitution, condensation reactions, and catalytic oxidation processes. The formation of the thiazole ring is often achieved through the Hantzsch thiazole synthesis or related methodologies, which require precise control of reaction conditions to ensure regioselectivity. Researchers have reported that the introduction of the methoxyphenyl ether group can be optimized using transition-metal-catalyzed coupling reactions under mild temperatures.

From a pharmacological perspective, compounds containing both thiazole and aromatic ketone moieties have been extensively studied for their anti-inflammatory, antimicrobial, and antitumor activities. A 2024 review in *Journal of Medicinal Chemistry* highlighted that thiazole-based derivatives with similar structural motifs show promising results in preclinical models targeting kinases involved in cancer progression. The specific arrangement of functional groups in CAS No. 320423-63-0 suggests potential applications as a lead compound for developing inhibitors against protein kinases or other enzyme families implicated in disease pathways.

Recent advances in computational chemistry have enabled detailed molecular docking studies of compounds like 1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone. These simulations reveal favorable interactions between the thiazole ring and hydrophobic pockets in target proteins, while the ketone group may participate in hydrogen bonding with polar residues. Such insights guide medicinal chemists in optimizing substituent patterns to improve potency and selectivity.

In terms of physicochemical properties, this compound exhibits moderate solubility in organic solvents such as DMSO or acetonitrile, making it suitable for high-throughput screening assays. Its melting point range (reported between 85–88°C) aligns with typical values for analogous heterocyclic ketones. Spectroscopic data including NMR and mass spectrometry confirm the presence of all expected functional groups without impurities.

The research community has also explored structure–activity relationships (SAR) for related compounds containing chlorinated thiazoles. A 2025 study published in *Bioorganic & Medicinal Chemistry* demonstrated that electron-withdrawing substituents like chlorine enhance metabolic stability while maintaining bioavailability—a critical factor for drug development candidates like CAS No. 320423-63-0.

Applications extend beyond pharmaceuticals into materials science, where such heterocycles contribute to photophysical properties useful in organic electronics or fluorescent probes. The conjugated system formed by the thiazole ring and aromatic phenyl group may enable tailored absorption/emission characteristics through strategic modification.

Ongoing research continues to investigate novel synthetic strategies for this class of compounds using green chemistry principles. Flow chemistry approaches have shown promise in improving yield efficiency while minimizing hazardous waste generation during scale-up processes.

In conclusion, 1-{2-(2-Chloro-1,3-thiazol-5-y)methoxyphenyl}-1-etanone represents an important scaffold within modern chemical research due to its versatile structure and potential therapeutic applications. As our understanding deepens through experimental validation and computational modeling, this compound may serve as a foundation for developing innovative solutions across multiple scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:320423-63-0)1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}-1-ethanone
A1155721
清らかである:99%
はかる:1g
価格 ($):274.0